molecular formula C8H4ClF3O2 B6320609 2-Chloro-5-(trifluoromethoxy)benzaldehyde CAS No. 468075-02-7

2-Chloro-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B6320609
CAS No.: 468075-02-7
M. Wt: 224.56 g/mol
InChI Key: OFISLNHIYSENIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4ClF3O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 2-position and a trifluoromethoxy group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethoxy)benzaldehyde typically involves the introduction of the trifluoromethoxy group and the chlorine atom onto the benzaldehyde ring. One common method involves the reaction of 2-chlorobenzaldehyde with trifluoromethoxy reagents under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are conducted in large reactors to produce significant quantities of the compound. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-5-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethoxy)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding and other interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzaldehyde
  • 2-Chloro-4-fluorobenzaldehyde
  • 2-Chlorobenzaldehyde
  • 4-(Trifluoromethyl)benzaldehyde

Uniqueness

2-Chloro-5-(trifluoromethoxy)benzaldehyde is unique due to the presence of both the chlorine atom and the trifluoromethoxy group, which confer distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it useful in various applications where these properties are desirable .

Properties

IUPAC Name

2-chloro-5-(trifluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFISLNHIYSENIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Chloro-2-vinyl-4-(trifluoromethoxy)benzene (Description 26; 274 mg, 1.2 mmol) was dissolved in dichloromethane (15 mL) and methanol (5 mL) and the solution cooled to −78° C. Ozone was then bubbled through until the solution turned blue. Dimethyl sulfide (1 mL) was added and the solution allowed to stir to ambient temperature for 16 hours. Concentration yielded an oil which was purified by silica chromatography to give the title compound (120 mg, 0.53 mmol).
Name
1-Chloro-2-vinyl-4-(trifluoromethoxy)benzene
Quantity
274 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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